

Spectral Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)benzonitrile

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This technical guide provides a concise overview of the available spectral data for the chemical compound **2-Fluoro-5-(trifluoromethyl)benzonitrile**. Due to its unique combination of fluoro, trifluoromethyl, and nitrile functional groups, this compound is of significant interest in medicinal chemistry and materials science. Understanding its spectral characteristics is crucial for its identification, characterization, and application in further research and development.

While comprehensive experimental Nuclear Magnetic Resonance (NMR) data for **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not readily available in the public domain, this guide presents the accessible Infrared (IR) Spectroscopy and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring NMR, IR, and MS data for similar organic compounds.

Quantitative Spectral Data

The following tables summarize the available quantitative data from Mass Spectrometry and Infrared Spectroscopy for **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₃ F ₄ N	NIST WebBook[1][2]
Molecular Weight	189.11 g/mol	NIST WebBook[1][2]
Major m/z Peaks	189, 170, 140, 120, 101, 99, 81, 75, 69, 51	NIST WebBook[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation	Source
~2240	C≡N (Nitrile) stretch	NIST WebBook[3]
~1620, ~1500, ~1450	Aromatic C=C stretching	NIST WebBook[3]
~1320	C-F (Trifluoromethyl) stretch	NIST WebBook[3]
~1250	Ar-F (Aryl-Fluoride) stretch	NIST WebBook[3]
~1100-1200	C-F (Trifluoromethyl) symmetric and asymmetric stretches	NIST WebBook[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for organic compounds like **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrumentation:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition:
 - ^1H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen nuclei.
 - ^{13}C NMR: A one-dimensional carbon-13 NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of the different carbon atoms in the molecule.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Sample: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solid Sample: The solid is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
- Instrumentation: The sample is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder is also recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

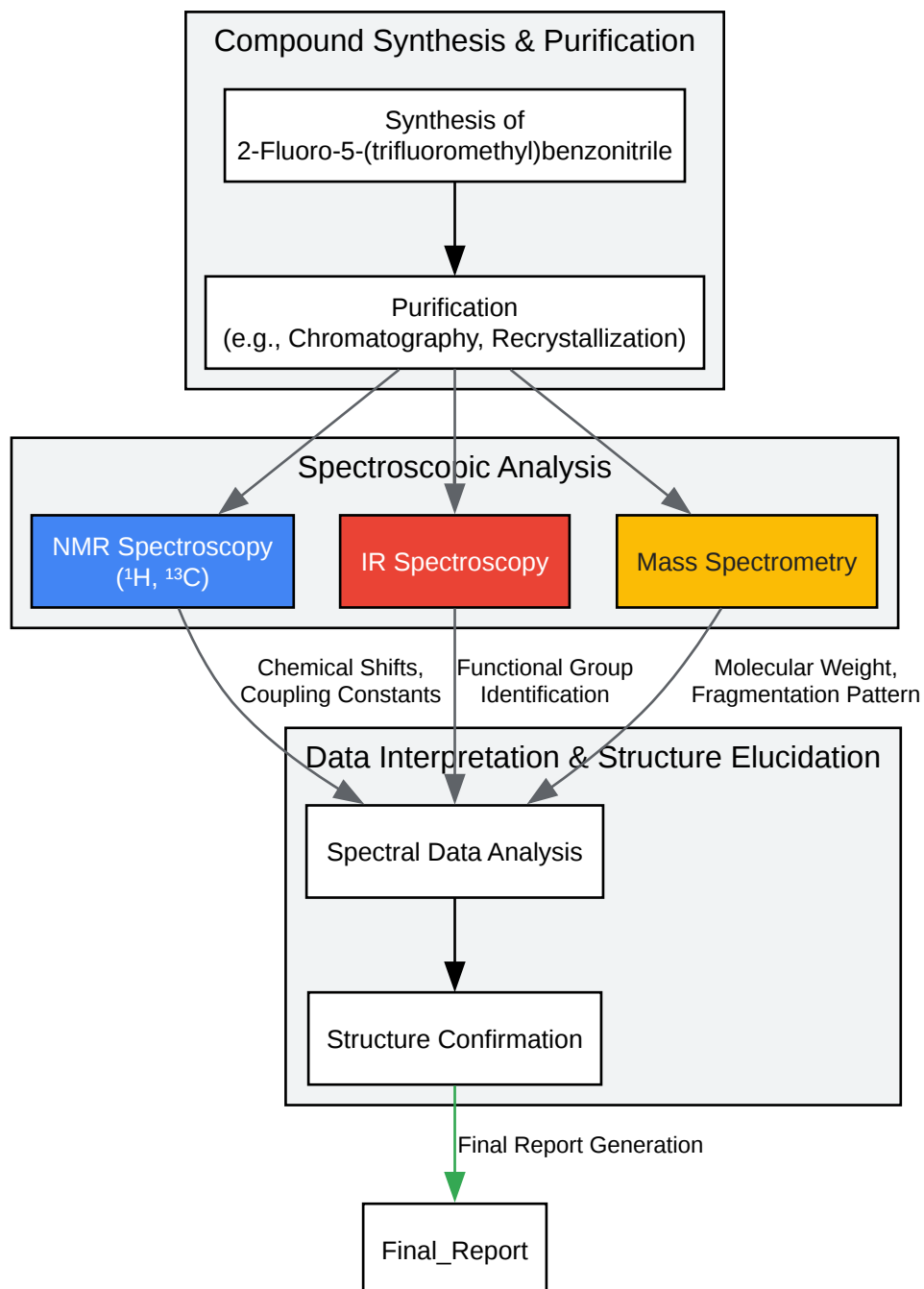
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- **Ionization:** The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

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- 2. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 3. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
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